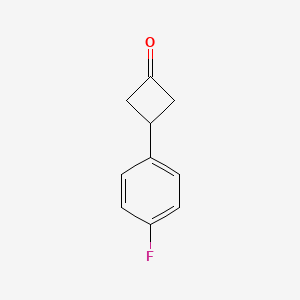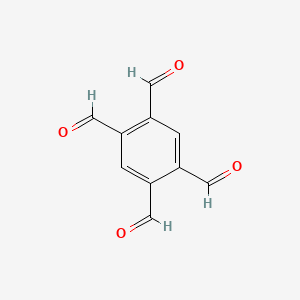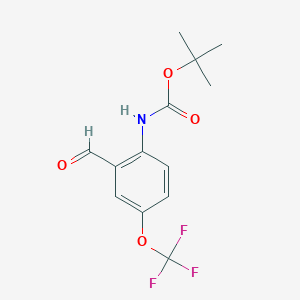
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid
概要
説明
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with a carboxylic acid group
作用機序
Target of Action
The primary target of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is the adenosine receptor , specifically the hA3 adenosine receptor (AR) . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer and signal transduction. They are involved in vasodilation, inhibition of platelet aggregation, and modulation of neurotransmitter release .
Mode of Action
This compound interacts with its target, the hA3 AR, by binding to it. The 1-(3-(trifluoromethyl)benzyl)1H-pyrazol-4-yl group, when attached at the 8 position of xanthine derivatives, is known to confer high affinity for the hA2B AR . The synthesized compounds were found to be inactive at the ha2b ar but demonstrated activity as potent and selective antagonists of the ha3 ar .
Biochemical Pathways
The compound affects the adenosine receptor pathways. The adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand. The compound’s interaction with the hA3 AR can influence various downstream effects, including the regulation of neurotransmitter release .
Pharmacokinetics
The compound’s high affinity for the ha3 ar suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is its potent and selective antagonism of the hA3 AR . This suggests that the compound could potentially be used in therapeutic applications where modulation of the hA3 AR is desirable.
生化学分析
Biochemical Properties
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The trifluoromethyl group in its structure enhances its binding affinity to various biomolecules. This compound has been shown to interact with adenosine receptors, specifically the A3 subtype, where it acts as a potent and selective antagonist . Additionally, it has been observed to interact with caseinolytic protease P (ClpP), a protease involved in protein homeostasis in bacteria . These interactions are primarily driven by the compound’s ability to form stable complexes with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with adenosine receptors affects cell signaling pathways that regulate inflammatory responses and immune function . The compound’s ability to inhibit ClpP also impacts bacterial cell function by disrupting protein degradation pathways, leading to the accumulation of misfolded proteins and subsequent cellular stress . These effects highlight the compound’s potential as a therapeutic agent in modulating cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes and reach intracellular targets. Upon binding to adenosine receptors, the compound inhibits receptor activation by preventing the binding of endogenous ligands . In the case of ClpP, the compound binds to the active site serine, forming a stable complex that inhibits protease activity . These interactions result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on ClpP and adenosine receptors, suggesting sustained activity and potential for chronic therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits adenosine receptors and ClpP without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including cellular stress and apoptosis, due to the accumulation of misfolded proteins and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites for excretion . Additionally, the compound’s interaction with adenosine receptors and ClpP influences metabolic flux and metabolite levels, further impacting cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to readily cross cellular membranes and reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its distribution to specific tissues and compartments, influencing its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with adenosine receptors and ClpP . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further influencing its activity and function . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. This can be achieved through trifluoromethylation reactions, where a trifluoromethyl group is introduced into an aromatic compound using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The benzyl precursor is then reacted with a pyrazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
科学的研究の応用
1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
類似化合物との比較
Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Sorafenib: A cancer treatment drug that features a trifluoromethyl group.
Uniqueness: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the pyrazole ring enhances its potential for diverse applications, making it a valuable compound in various fields .
特性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-2-8(4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZZBQIXYQZVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467533 | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752222-88-1 | |
| Record name | 1-[[3-(Trifluoromethyl)phenyl]methyl]-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=752222-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(Methoxymethoxy)benzo[d][1,3]dioxol-4-ol](/img/structure/B1339055.png)
![2-[2-(Fmoc-amino)ethoxy]ethanol](/img/structure/B1339057.png)







